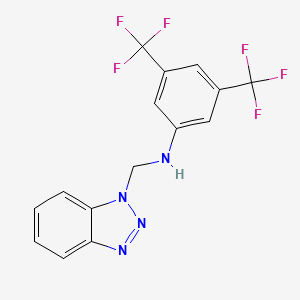
N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-bis(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves the use of benzotriazolylmethyl groups and trifluoromethylated anilines. For instance, N,N-Bis[(benzotriazol-1-yl)methyl]benzylamines were used to yield substituted piperidines upon reaction with allyltrimethylsilanes . Additionally, a convenient synthesis of N,N-bis(trifluoromethyl)anilines was described, which involved dediazotation reactions of aryldiazoniumbis(trifluoromethyl)imides in the presence of CuI salts . These methods highlight the reactivity of benzotriazolylmethyl and trifluoromethyl groups in forming new bonds and structures.
Molecular Structure Analysis
The molecular structure of compounds containing benzotriazolylmethyl and trifluoromethyl groups can be quite complex. For example, the crystal structure of a related compound, N,N-bis-(3-carbomethoxy-5-methyl-pyrazol-1-ylmethyl)aniline, showed that the molecule consists of two structurally analogous moieties adopting a transoidal conformation via a central aniline ring . This suggests that the molecular structure of "N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-bis(trifluoromethyl)aniline" would also be expected to exhibit a certain degree of conformational flexibility due to the presence of these substituents.
Chemical Reactions Analysis
The chemical reactivity of compounds with benzotriazolylmethyl and trifluoromethyl groups can be inferred from the synthesis of various derivatives. For instance, the formation of substituted piperidines from N,N-Bis[(benzotriazol-1-yl)methyl]amines and the dediazotation reactions leading to N,N-bis(trifluoromethyl)anilines demonstrate the potential for these groups to participate in a variety of chemical reactions, including coupling and substitution processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds containing benzotriazolylmethyl and trifluoromethyl groups are influenced by these substituents. The trifluoromethyl group is known for its electron-withdrawing properties, which can affect the acidity, basicity, and overall reactivity of the molecule . The presence of benzotriazolylmethyl groups can also impact the molecule's ability to form complexes with metals, as seen in the synthesis of various metal complexes with related ligands . These complexes were found to possess potent antioxidative activities, indicating that the physical and chemical properties of these compounds can be tailored for specific applications.
Aplicaciones Científicas De Investigación
Synthesis of Julolidines
Katritzky et al. (1996) demonstrated the use of N,N-bis[(benzotriazol-1-yl)methyl]aniline in the synthesis of julolidines, a class of organic compounds, by reacting with 1-vinylpyrrolidin-2-one and other compounds. This method provides access to julolidines with various substituents, highlighting the chemical versatility of the compound (Katritzky et al., 1996).
Synthesis of Novel Pesticides
Liu An-chan (2015) utilized 3,5-bis-(trifluoromethyl)aniline, a derivative of the target compound, in the synthetic process of Bistrifluron, a novel pesticide. This research showcases the potential of such compounds in agricultural applications (Liu An-chan, 2015).
Development of Piperidines
Katritzky et al. (1999) explored the reaction of N,N-bis[(benzotriazol-1-yl)methyl]anilines with allyltrimethylsilanes to yield substituted piperidines. These findings contribute to the broader understanding of organic synthesis techniques (Katritzky et al., 1999).
DNA-binding Studies
Wu et al. (2014) investigated the DNA-binding properties of silver(I) complexes containing bis(2-benzimidazolyl)aniline derivatives. This research indicates the potential biomedical applications of such compounds, particularly in the realm of molecular biology and genetics (Wu et al., 2014).
Synthesis of Substituted Anilines
Katritzky et al. (1993) demonstrated a method to convert 4-(benzotriazol-1-ylmethyl)-N,N-dialkylanilines into 4-substituted anilines, showcasing the adaptability of these compounds in the synthesis of various aniline derivatives (Katritzky et al., 1993).
Synthesis of 9-Fluorenones
Wang et al. (2019) utilized 3,5-bis(trifluoromethyl)aniline as a transient directing group for the palladium-catalyzed synthesis of 9-fluorenones, demonstrating the compound's utility in organic synthesis and catalysis (Wang et al., 2019).
Catalysis in Olefin Methoxycarbonylation
Tshabalala et al. (2015) reported the use of benzimidazol-2-ylmethylamine ligands, related to the target compound, in palladium complexes as catalysts for methoxycarbonylation of olefins, indicating potential industrial applications (Tshabalala et al., 2015).
Antioxidant Activities
Wu et al. (2015) synthesized metal complexes with bis(2-benzimidazolyl) aniline derivatives and studied their antioxidant activities. These findings suggest potential applications in the field of medicinal chemistry and pharmacology (Wu et al., 2015).
Miscellaneous Applications
Other studies have explored the use of related compounds in a variety of applications, including the synthesis of hexahydropyrimidines, tetrahydroquinazolines, and the study of reactions with trifluoromethanesulfonamide. These diverse applications underscore the broad utility of these compounds in scientific research (Katritzky et al., 2002; Meshcheryakov et al., 2007).
Propiedades
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-3,5-bis(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F6N4/c16-14(17,18)9-5-10(15(19,20)21)7-11(6-9)22-8-25-13-4-2-1-3-12(13)23-24-25/h1-7,22H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQBRYWWHNVNTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CNC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F6N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-bis(trifluoromethyl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3002264.png)
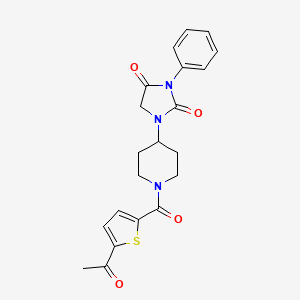
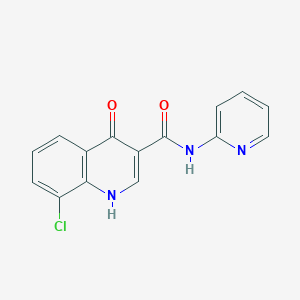
![N-(3-chloro-4-fluorophenyl)-2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B3002267.png)
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B3002268.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[3-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]phenyl]benzamide](/img/structure/B3002271.png)
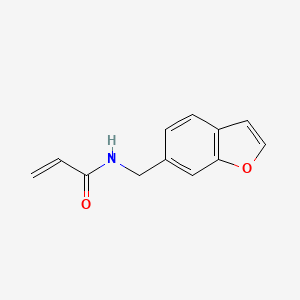
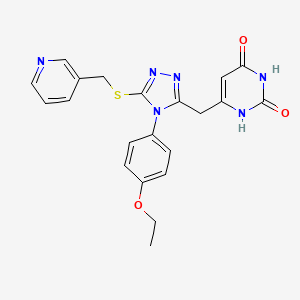
![3-[Pyridin-2-yl-(3,4,5-trimethoxy-benzoyl)-amino]-propionic acid methyl ester](/img/structure/B3002277.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B3002278.png)
![Cyclopropyl-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B3002279.png)

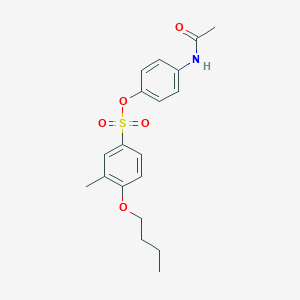
![ethyl 3-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate](/img/structure/B3002283.png)